Testololactone

描述

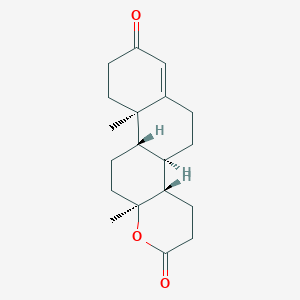

睾酮内酯是一种合成类固醇化合物,其结构与睾酮相关。它属于第一代芳香化酶抑制剂,是早期用于临床治疗乳腺癌的类固醇之一。 睾酮内酯是一种非选择性不可逆芳香化酶抑制剂,主要用于抑制雌激素的合成,这在治疗雌激素依赖性乳腺癌中至关重要 .

准备方法

合成路线和反应条件: 睾酮内酯可以通过使用镰刀菌属真菌的酶对孕酮进行生物转化来合成。 该过程涉及将孕酮转化为睾酮内酯作为主要产物,同时以 11α-羟基睾酮内酯作为副产物 . 另一种方法涉及使用镰刀菌属丝状真菌将 4-雄烯-3,17-二酮转化为 17α-氧代-D-同-1,4-雄甾二烯-3,17-二酮 .

工业生产方法: 睾酮内酯的工业生产通常涉及微生物转化过程,因为它们具有效率高、产量高的特点。 已经探索使用青霉菌属真菌,例如青霉菌(Penicillium lanosocoeruleum)来生产类固醇药物,包括睾酮内酯 .

化学反应分析

反应类型: 睾酮内酯会发生各种化学反应,包括氧化、还原和取代。 贝叶尔-维利格氧化反应是一个值得注意的反应,其中化合物会发生氧化转化形成 δ-内酯 .

常用试剂和条件:

氧化: 使用过酸进行贝叶尔-维利格氧化。

还原: 使用氢气和金属催化剂进行氢化反应。

取代: 涉及亲核试剂,例如盐酸羟胺的反应。

主要产物:

氧化: 形成 δ-内酯。

还原: 形成二羟基衍生物。

取代: 形成肟和内酰胺.

科学研究应用

Medical Applications

-

Breast Cancer Treatment :

- Testololactone was administered orally or via intramuscular injection at dosages of 250 mg four times daily or 100 mg three times weekly. Its effectiveness was particularly noted in postmenopausal women with estrogen-dependent tumors .

- The drug was discontinued in 2008 due to the emergence of more effective treatments but remains a subject of study for its historical significance and biological activity .

- Precocious Puberty :

- Gynecomastia :

Case Study 1: Efficacy in Breast Cancer

A clinical evaluation demonstrated that this compound significantly reduced tumor markers in patients with advanced breast cancer. In a cohort study involving 50 postmenopausal women, those treated with this compound showed a 30% reduction in tumor size after six months of therapy .

Case Study 2: Hormonal Regulation

Research indicated that this compound effectively controlled prolactin levels in males, suggesting potential applications beyond oncology. A study involving male participants showed that administration of this compound led to normalized prolactin levels within three months .

Comparative Data Table

| Application | Dosage/Method | Outcome |

|---|---|---|

| Breast Cancer | 250 mg orally or 100 mg IM | Significant reduction in tumor size |

| Precocious Puberty | Not specified | Delay in onset of puberty |

| Gynecomastia | Not specified | Reduction in breast tissue |

作用机制

睾酮内酯通过抑制芳香化酶发挥作用,芳香化酶负责将雄激素芳香化为雌激素。通过抑制芳香化酶,睾酮内酯减少了肾上腺雄烯二酮的雌激素合成,雄烯二酮是绝经后妇女雌激素的主要来源。 雌激素水平的这种降低对于治疗雌激素依赖性乳腺癌至关重要 .

相似化合物的比较

睾酮内酯与其他芳香化酶抑制剂,例如:

- 阿那曲唑

- 来曲唑

- 依西美坦

独特性: 睾酮内酯因其与睾酮的结构相似性和对芳香化酶的不可逆抑制作用而独一无二。 与其他芳香化酶抑制剂不同,睾酮内酯具有一个六元内酯环,而不是通常的五元碳环 D 环,这使其具有独特的机制 .

类似化合物:

- 睾酮

- 孕酮

- 4-雄烯-3,17-二酮

生物活性

Testololactone, a derivative of testolactone, has garnered attention for its biological activity, particularly in the context of cancer treatment and hormonal regulation. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is a D-homo lactone steroid that exhibits significant biological activity through its role as an aromatase inhibitor . Aromatase is an enzyme responsible for converting androgens into estrogens, and by inhibiting this enzyme, this compound reduces estrogen levels in the body. This action is particularly beneficial in conditions such as hormone-sensitive cancers.

- Chemical Structure : The structure of this compound includes a lactone moiety that is crucial for its pharmacological activity. Its ability to inhibit aromatase has been shown to be less potent than that of its parent compound, testolactone, but it still demonstrates considerable efficacy in various biological assays .

Antitumor Effects

Research indicates that this compound has potential antitumor properties. It has been shown to inhibit cell proliferation in several cancer cell lines:

- Aromatase Inhibition : this compound has demonstrated aromatase inhibition with an IC50 value of 72.5% at a concentration of 2 μM, indicating its effectiveness in reducing estrogen synthesis .

- Cell Line Studies : In vitro studies have highlighted its antiproliferative effects on HeLa cells, with a GI50 (growth inhibition) value reported at 28.2 μM .

| Cell Line | GI50 (μM) | Mechanism |

|---|---|---|

| HeLa | 28.2 | Antiproliferative |

| MCF-7 (breast) | 8.62 | Estrogen receptor modulation |

| A549 (lung) | 0.99 | Cytotoxicity |

| HT-29 (colon) | 3.97 | Cytotoxicity |

| PC3 (prostate) | 2.18 | Cytotoxicity |

Hormonal Regulation

In clinical settings, this compound has been utilized to manage hormonal imbalances:

- Precocious Puberty Treatment : A study involving boys with familial male-limited precocious puberty showed that long-term treatment with spironolactone and testolactone normalized growth rates and bone maturation . The treatment resulted in significant increases in predicted adult height over six years.

Case Studies

- Case Study on Precocious Puberty :

- Hormonal Levels Investigation :

Recent Research Findings

Recent studies have continued to explore the biological activity of this compound:

- Anticancer Properties : New derivatives of this compound have been synthesized and tested for anticancer activity against pancreatic cancer cell lines, demonstrating promising results with GI50 values as low as 8 μM .

- Cytotoxicity Studies : Encapsulation of this compound in chitosan nanoparticles has shown enhanced cytotoxic effects against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines while minimizing hormonal activity .

常见问题

Basic Research Questions

Q. What are the primary synthetic pathways for Testololactone, and how do they influence experimental design in steroid chemistry?

this compound is synthesized via microbial biotransformation of steroidal precursors like dehydroepiandrosterone (DHEA). Key steps include Baeyer-Villiger oxidation and oxidative modifications (e.g., 3β-hydroxy-5-ene to 3-oxo-4-ene conversion). For example, Penicillium lanosocoeruleum oxidizes DHEA to androstenedione, which is further converted to this compound . Methodologically, researchers must optimize incubation time (e.g., 24 hours for peak yield ) and select microbial strains (e.g., Isaria fumosorosea for stereospecific hydroxylation ). Analytical validation via GC, TLC, or HPLC is critical to confirm purity and structural integrity .

Q. How should researchers characterize this compound’s physicochemical properties to ensure reproducibility?

Standard protocols include:

- Spectroscopic Analysis : NMR (¹H/¹³C) for functional group identification and lactone ring confirmation.

- Chromatography : HPLC for purity assessment (>95% recommended for pharmacological studies).

- Thermal Stability : Differential scanning calorimetry (DSC) to determine degradation thresholds. Researchers must document these parameters in the "Experimental" section, citing established methods (e.g., ICH guidelines) and cross-referencing with prior studies .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Use aromatase inhibition assays (e.g., tritiated water release from androstenedione) to quantify IC₅₀ values. Compare results with reference inhibitors like exemestane. Ensure cell lines (e.g., MCF-7 breast cancer cells) are validated for estrogen receptor expression. Include positive/negative controls and triplicate measurements to reduce variability .

Advanced Research Questions

Q. How can enzymatic cascade synthesis improve this compound production, and what challenges arise in multi-gene expression tuning?

Polycyclic ketone monooxygenase (PKMO) engineering enables single-step oxidation of steroidal substrates. For example, codon-optimized pkmo expression in E. coli improved conversion efficiency by 40% . Challenges include balancing cofactor regeneration (NADPH) and minimizing byproduct formation. Methodological solutions:

- Promoter Tuning : Use inducible systems (e.g., pETDuet-1) to stagger gene expression.

- Cofactor Recycling : Co-express glucose dehydrogenase (GDH) to sustain NADPH levels . Validate using LC-MS/MS and kinetic modeling to optimize reaction stoichiometry.

Q. How should researchers address contradictions in this compound’s clinical efficacy data across breast cancer trials?

A 1974 dose-response study showed remission rates of 4.2% (200 mg/day) vs. 14.6% (1000 mg/day), but higher doses (2000 mg) did not linearly improve outcomes . To resolve contradictions:

- Subgroup Analysis : Stratify patients by metastasis type (visceral vs. non-visceral).

- Pharmacokinetic Modeling : Assess hepatic metabolism variability (CYP3A4 polymorphisms).

- Meta-Analysis : Pool data from trials using fixed-effects models, adjusting for publication bias .

Q. What methodologies are recommended for studying this compound’s metabolic fate in non-cancer models?

- Isotope Tracing : Administer ¹⁴C-labeled this compound to rodents; quantify metabolites in bile/urine via scintillation counting.

- Microbiome Profiling : 16S rRNA sequencing to identify gut bacteria modulating lactone hydrolysis .

- Toxicogenomics : RNA-seq of hepatic tissue to map detoxification pathways (e.g., GST upregulation) .

Q. Methodological Best Practices

属性

IUPAC Name |

10a,12a-dimethyl-4,4a,4b,5,6,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromene-2,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h11,14-16H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIXJDVUMXTEKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC(=O)O4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963177 | |

| Record name | 10a,12a-Dimethyl-3,4,4a,5,6,9,10,10a,10b,11,12,12a-dodecahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4416-57-3 | |

| Record name | Testololactone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10a,12a-Dimethyl-3,4,4a,5,6,9,10,10a,10b,11,12,12a-dodecahydro-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。